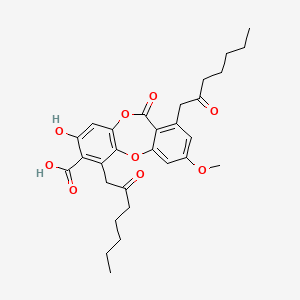

alpha-Collatolic acid

Übersicht

Beschreibung

Alpha-Collatolic acid is a secondary metabolite derived from lichens. It is known for its complex molecular structure, which includes multiple functional groups such as hydroxyl, methoxy, and carboxylic acid groups. The compound is recognized for its potential pharmacological activities, including antimicrobial and antioxidant properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of alpha-Collatolic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the core structure: This involves the cyclization of appropriate precursors to form the dibenzo[b,e][1,4]dioxepin core.

Functional group modifications:

Industrial Production Methods: Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. it can be extracted from natural sources, particularly lichens, using solvent extraction methods followed by purification processes such as chromatography .

Analyse Chemischer Reaktionen

δ-Keto-Acid/Hydroxy-Lactone Isomerization

Alpha-collatolic acid exists in equilibrium between δ-keto-acid (ka) and hydroxy-lactone (hl) forms (Fig. 1), governed by intramolecular hydrogen bonding between OH-2′ and COOH-1′ . Key characteristics:

| Property | δ-Keto-Acid (ka) | Hydroxy-Lactone (hl) |

|---|---|---|

| 1H NMR (CH2-1′′′) | Disappearance/reduction | AB system (J=16 Hz) |

| 1H NMR (CH2-3′′′) | 2.94 ppm (t, J=7.5 Hz) | Coalescent signal at 3.22 ppm |

| Stability | Favored in H-bonding solvents | Dominant in aprotic media |

Isomerization occurs via acid-catalyzed ring-opening/closure mechanisms (Scheme 1). In CDCl3/CF3COOH (80:20), ka forms convert to hl at 55°C with complete equilibration within 24 hr .

Thermal Dehydration to Collatones

Heating α-collatolic acid (5) under specific conditions induces dehydration:

Conditions

-

CHCl3/CF3COOH (80:20) at 55°C

-

Refluxing d8-toluene

Products

| Starting Material | Product | Yield | Characterization |

|---|---|---|---|

| 5 (α-collatolic) | α-Collatone (8) | 55% | NMR: δ 2.81 (ABq, J=16 Hz) |

| 7 (β-collatolic) | β-Collatone (9) | 70% | X-ray-confirmed H-bond (O-H⋯O=C) |

β-Collatone crystallizes in monoclinic P2₁/c space group with intermolecular H-bonding stabilizing the lactone ring . Residual starting material (<10%) typically remains due to competing decomposition pathways.

Regioselective O-Methylation

Methanolysis under acidic conditions selectively methylates the C-2′′′ hydroxyl:

Reaction Setup

-

Catalyst: CF3COOH (1 drop/day)

-

Solvent: CH3OH, RT

-

Duration: 5 days

Outcomes

-

Product : 2′′′-O-Methyl-α-collatolic acid (11)

-

Side Reaction : Partial isomerization to β-derivative (12) occurs via tertiary carbocation intermediate

Characterization by HRMS shows [M+H]+ at m/z 527.2273 (calc. 527.2276) . Diastereotopic CH2 groups appear as distinct AB systems in NMR .

Transesterification and Cleavage

O-Methyl derivatives undergo further reactivity:

2′′′-O-Methyl-α-collatolic acid (11)

-

In CH3OH/H+ : Cleaves ester bond → glomellin 6 (13) + penidiolactol (13′)

-

Mechanism : Acid-catalyzed nucleophilic attack by methanol

This reactivity profile demonstrates α-collatolic acid’s susceptibility to both nucleophilic and electrophilic attacks at its ester linkages under mild acidic conditions.

The interplay between α-collatolic acid’s tautomeric forms and hydrogen bonding dictates its chemical behavior, enabling controlled synthesis of derivatives with modified biological activities . Recent advances in NMR crystallography have been critical for mapping these complex equilibria and reaction pathways .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that alpha-collatolic acid exhibits significant antimicrobial properties against a range of bacteria and fungi. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for this compound against various microorganisms:

| Microorganism | MIC (µg/mL) | Standard Antibiotic Comparison |

|---|---|---|

| Bacillus cereus | 39 | Chloramphenicol (39) |

| Staphylococcus aureus | 78.12 | Chloramphenicol (78.12) |

| Bacillus subtilis | 39 | Chloramphenicol (78.12) |

| Yersinia enterocolitica | 39 | Chloramphenicol (39) |

| Enterobacter aerogenes | 39 | Chloramphenicol (lower potency) |

| Streptococcus faecalis | 1250 | Chloramphenicol (higher potency) |

This compound demonstrated equipotent activity against Gram-positive bacteria, with notable efficacy against Bacillus cereus and Staphylococcus aureus, comparable to standard antibiotics like chloramphenicol . The compound also showed moderate antifungal activity, although less potent than ketoconazole .

Antioxidant Activity

In addition to its antimicrobial effects, this compound exhibits antioxidant properties. The DPPH radical scavenging assay indicated that extracts containing this compound effectively neutralized free radicals, suggesting potential applications in preventing oxidative stress-related diseases .

Therapeutic Potential

The biological activities of this compound suggest its potential in therapeutic applications, particularly in treating infections caused by resistant bacterial strains. Its ability to inhibit the growth of pathogenic bacteria positions it as a candidate for developing new antimicrobial agents.

Case Studies

- Study on Antimicrobial Efficacy : A study conducted on extracts from the lichen Tephromela atra highlighted the significant antibacterial activity of this compound against multiple bacterial strains, reinforcing its potential use in clinical settings .

- Comparative Analysis with Other Lichen Compounds : Research comparing this compound with other lichen-derived compounds showed that it has competitive MIC values, indicating its effectiveness as an antimicrobial agent alongside traditional antibiotics .

Wirkmechanismus

The mechanism of action of alpha-Collatolic acid involves its interaction with various molecular targets:

Antimicrobial Activity: It inhibits bacterial growth by interfering with the bacterial cell wall synthesis and disrupting membrane integrity.

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress by donating hydrogen atoms from its hydroxyl groups.

Vergleich Mit ähnlichen Verbindungen

Alpha-Collatolic acid is compared with other similar compounds such as:

Alpha-Alectoronic Acid: Both compounds share similar structural features and exhibit antimicrobial properties.

Lobaric Acid: This compound also has a dibenzo[b,e][1,4]dioxepin core and shows antioxidant activity.

Usnic Acid: Known for its strong antimicrobial properties, usnic acid is another lichen-derived compound with a similar pharmacological profile.

Uniqueness: this compound is unique due to its specific combination of functional groups, which contribute to its distinct pharmacological activities. Its ability to undergo various chemical reactions also makes it a versatile compound for synthetic and medicinal chemistry .

Biologische Aktivität

Alpha-collatolic acid, a secondary metabolite derived from various lichen species, has garnered attention for its diverse biological activities, particularly in antimicrobial and antioxidant properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds known as depsides, which are characterized by their unique chemical structure that includes phenolic hydroxyl groups. These structural features contribute to its biological activities, particularly its role as an antioxidant and antimicrobial agent.

Antimicrobial Activity

Recent studies have highlighted the significant antimicrobial properties of this compound against a variety of pathogenic microorganisms. The minimum inhibitory concentration (MIC) values indicate its effectiveness compared to standard antibiotics.

Table 1: Antimicrobial Activity of this compound

| Microorganism | MIC (μg/mL) | Comparison with Chloramphenicol |

|---|---|---|

| Staphylococcus aureus | 78.12 | Equipotent |

| Bacillus cereus | 39 | Equipotent |

| Bacillus subtilis | 39 | Half potency |

| Yersinia enterocolitica | 39 | Highest activity |

| Enterococcus faecalis | 1250 | Lowest activity |

In a study by Rajan et al., this compound demonstrated antibacterial activity comparable to chloramphenicol against several Gram-positive bacteria, including Staphylococcus aureus and Bacillus cereus . Additionally, it showed moderate antifungal activity against filamentous fungi and yeasts, although the MIC values were generally higher compared to standard antifungal agents like ketoconazole .

Antioxidant Activity

This compound also exhibits substantial antioxidant activity. Various assays have been employed to evaluate its capacity to scavenge free radicals.

Table 2: Antioxidant Activity of this compound

| Assay Type | IC50 (mg/mL) |

|---|---|

| DPPH Radical Scavenging | 0.56 |

| FRAP (Ferric Reducing Ability) | Not specified |

| ORAC (Oxygen Radical Absorbance) | Not specified |

In vitro studies have shown that this compound has a significant ability to inhibit DPPH radicals, with an IC50 value indicating effective scavenging potential . The antioxidant properties are attributed to the presence of phenolic hydroxyl groups in its structure, which enhance its ability to donate electrons and neutralize free radicals.

Case Studies

- Antimicrobial Efficacy : A study conducted on extracts from Tephromela atra revealed that this compound had potent antibacterial effects against various strains, with the lowest MIC recorded for Bacillus subtilis at 39 μg/mL. This suggests potential applications in pharmaceutical formulations aimed at treating bacterial infections .

- Antioxidant Potential : Research involving lichen extracts containing this compound demonstrated significant radical-scavenging activity. The extract's ability to inhibit oxidative stress markers points towards its potential use in developing nutraceuticals aimed at mitigating oxidative damage in cells .

- Neuroprotective Properties : Molecular docking studies have indicated that this compound may interact favorably with acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting its potential application in treating neurodegenerative diseases such as Alzheimer's .

Eigenschaften

IUPAC Name |

3-hydroxy-9-methoxy-6-oxo-1,7-bis(2-oxoheptyl)benzo[b][1,4]benzodioxepine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H34O9/c1-4-6-8-10-18(30)12-17-13-20(36-3)15-23-25(17)29(35)38-24-16-22(32)26(28(33)34)21(27(24)37-23)14-19(31)11-9-7-5-2/h13,15-16,32H,4-12,14H2,1-3H3,(H,33,34) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTNFHFQLMFRBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CC1=C2C(=CC(=C1)OC)OC3=C(C=C(C(=C3CC(=O)CCCCC)C(=O)O)O)OC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H34O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70200237 | |

| Record name | Collatolic acid-A'' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

526.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

522-52-1 | |

| Record name | Collatolic acid-A'' | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000522521 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Collatolic acid-A'' | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70200237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.